REACTION_CXSMILES
|
[C:1]([C:3](=[CH:12][NH:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21])[C:4]([NH:6][C:7](OCC)=[O:8])=[O:5])#[N:2]>CC1C=CC(C(C)C)=CC=1>[C:1]([C:3]1[C:4](=[O:5])[NH:6][C:7](=[O:8])[N:13]([C:14]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:21])[CH:12]=1)#[N:2]
|
Name
|
α-cyano-β-(2,6-dimethylanilino)-N-ethoxycarbonylacrylamide
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=CNC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystalline product is collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washing with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=C(C=CC=C1C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |